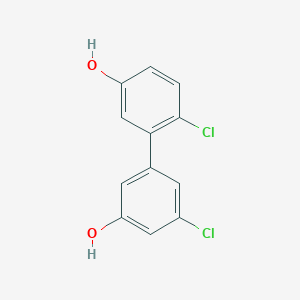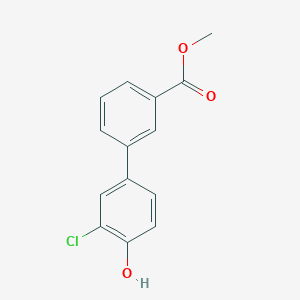
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% (abbreviated as 2-CMP) is a phenolic compound that is widely used in the synthesis of various drugs, reagents, and other compounds. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 310-312°C. 2-CMP has been used in a variety of scientific research applications, including drug synthesis and biochemistry.
Applications De Recherche Scientifique
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. It has been used to synthesize a variety of drugs, such as the anti-inflammatory drug celecoxib and the anticoagulant enoxaparin. It has also been used to synthesize reagents, such as the fluorescent dye 8-hydroxyquinoline. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in studies of enzyme inhibition, protein-protein interactions, and other biochemical processes.
Mécanisme D'action
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Biochemical and Physiological Effects
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it can be used in a variety of experiments, including drug synthesis, enzyme inhibition, and protein-protein interactions. However, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several limitations for use in lab experiments. It is toxic and should be handled with caution, and it is not soluble in water.
Orientations Futures
There are a variety of potential future directions for 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% research. One potential direction is to develop new methods of synthesizing 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%, such as using microwave-assisted synthesis or enzymatic synthesis. In addition, further research could be conducted to investigate the biochemical and physiological effects of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% on various cell types and tissues. Finally, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% could be used in drug synthesis and drug delivery to develop novel drugs with improved efficacy and safety.
Méthodes De Synthèse
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is synthesized via a catalytic reaction between 2-chloro-5-hydroxybenzophenone and 3-methoxycarbonylphenylmagnesium bromide. The reaction is carried out in a solvent, such as ethanol, at a temperature of 80-90°C. The reaction is complete in approximately 4 hours.
Propriétés
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOAXRIBALVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686038 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1262001-05-7 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)



